2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one is a heterocyclic compound that features a fused ring system combining pyridine and oxazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . Another approach involves the use of Mannich reaction conditions, where a phenol, primary amine, and formaldehyde are reacted to form the oxazine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom in the pyridine ring.
Cyclization Reactions: It can form fused ring systems through cyclization with active methylene compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride are commonly used.
Cyclization: Active methylene compounds and catalysts like sodium ethoxide are employed.
Major Products:
Substitution Products: Alkylated derivatives of the original compound.
Cyclization Products: 1-acetyl-3-substituted-4-hydroxy-1,8-naphthyridin-2-ones.
Scientific Research Applications
2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research explores its use as a precursor for pharmaceutical agents targeting various diseases.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .
Comparison with Similar Compounds
2,7,9-Trimethyl-4H-pyrido[3’,2’4,5]thieno[3,2-d][1,3]oxazin-4-one: This compound features a thieno ring fused to the oxazine moiety, offering different electronic properties.
Pyrido[2,3-d]pyrimidin-5-one: Another heterocyclic compound with a fused pyrimidine ring, known for its antiproliferative and antimicrobial activities.
Uniqueness: 2-Methyl-4H-pyrido[3,2-e][1,3]oxazin-4-one stands out due to its specific ring structure, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its promising biological activities make it a valuable compound in research and industry.
Properties
Molecular Formula |
C8H6N2O2 |
---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-methylpyrido[3,2-e][1,3]oxazin-4-one |
InChI |
InChI=1S/C8H6N2O2/c1-5-10-7(11)6-3-2-4-9-8(6)12-5/h2-4H,1H3 |
InChI Key |
GKCABIYBAXNBEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=O)C2=C(O1)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.